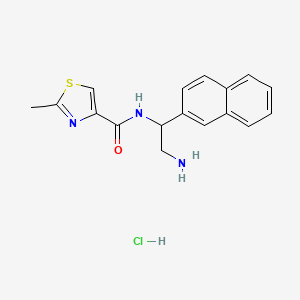

N-(2-Amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride

Description

Properties

IUPAC Name |

N-(2-amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS.ClH/c1-11-19-16(10-22-11)17(21)20-15(9-18)14-7-6-12-4-2-3-5-13(12)8-14;/h2-8,10,15H,9,18H2,1H3,(H,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFDUCPUQLJUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride is a thiazole-derived compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

The compound can be synthesized through various methods involving the reaction of 2-naphthylamine with thiazole derivatives. The synthesis typically requires controlled conditions and may involve purification steps like recrystallization or chromatography to ensure high yield and purity. The molecular formula is with a molecular weight of 396.9 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C23H25ClN2O2 |

| Molecular Weight | 396.9 g/mol |

| IUPAC Name | N-(2-amino-1-naphthalen-2-ylethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride |

| InChI | InChI=1S/C23H24N2O2.ClH/c1-14... |

| InChI Key | DPYWNDWCIPXTEJ-UHFFFAOYSA-N |

The biological activity of this compound primarily stems from its interaction with various molecular targets within biological systems. It has been observed to bind to specific enzymes and receptors, influencing their activity and leading to various pharmacological effects:

- Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Anticancer Properties : Studies have shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(2-amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide have demonstrated significant inhibition of cell proliferation in tumor cells, suggesting potential as anticancer agents .

Biological Activity Studies

Research highlights the following key activities associated with this compound:

Antitumor Activity

Several studies have reported the cytotoxic effects of thiazole derivatives on cancer cells. For example:

- IC50 Values : Compounds similar to this thiazole derivative have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines .

Antimicrobial Properties

Thiazole derivatives are also noted for their antimicrobial activities:

- Mechanism : The presence of the thiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of thiazole derivatives on A431 and Bcl-2 Jurkat cells. The results indicated that certain structural modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Research on 2-amino-thiadiazoles indicated their potential as scaffolds for developing new antimicrobial agents. The structural reactivity allows for modifications that enhance biological activity while reducing toxicity .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that thiazole derivatives exhibit selective cytotoxicity, making them promising candidates for cancer therapy.

Key Findings:

- A study demonstrated that thiazole derivatives showed strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with notable IC50 values indicating effective inhibition of cell growth .

- Another investigation highlighted that certain thiazole-integrated pyridine derivatives exhibited better anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil, with an IC50 of 5.71 μM .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of thiazole-based compounds is crucial for optimizing their therapeutic potential. Various modifications to the thiazole ring and substituents have been explored to enhance biological activity.

Notable Research:

- A series of N-acylated thiazoles were synthesized and screened for their anticancer activity, revealing that specific structural modifications significantly impacted their efficacy against glioblastoma and melanoma cell lines .

- The presence of electron-withdrawing groups on the thiazole ring was shown to enhance anticancer activity, as evidenced by compounds with IC50 values in the low micromolar range .

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activities. Research has shown that these compounds can inhibit the growth of various bacterial strains.

Research Insights:

- A study reported significant antimicrobial activity for specific thiazole derivatives, with minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition .

- The structural diversity of thiazoles allows for the development of new antimicrobial agents that can combat resistant strains.

Neurological Applications

Recent studies have explored the potential of thiazole derivatives in treating neurological disorders. Their ability to interact with specific receptors and enzymes involved in neurodegenerative diseases positions them as candidates for further research.

Case Studies:

- Research focused on the development of multifunctional drugs targeting Parkinson's disease highlighted the importance of SAR in optimizing thiazole-based compounds for neuroprotective effects .

Synthesis and Characterization

The synthesis methods employed for creating N-(2-Amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride are critical for ensuring purity and bioactivity.

Synthesis Overview:

- Common synthetic routes include one-pot three-component reactions and alkylation methods, which allow for efficient production of thiazole derivatives with desired functional groups .

| Compound Type | Synthesis Method | Key Activity |

|---|---|---|

| N-acylated Thiazoles | Reaction with acid chlorides | Anticancer activity |

| Thiazole-Pyridine Hybrids | Heterocyclization reactions | Anti-breast cancer efficacy |

| Amino Thiazoles | Refluxing with thiourea | Antimicrobial properties |

Comparison with Similar Compounds

2-Chloro-4-methyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide (JS3)

- Structure : Features a chloro-substituted thiazole core with a carboxamide linkage to naphthalen-2-yl.

- Properties : Molecular formula C₁₅H₁₁ClN₂OS, SMILES

O=C(c1sc(Cl)nc1C)Nc3cc2ccccc2cc3. - Comparison : The chloro and methyl substituents on the thiazole ring may enhance electrophilic reactivity compared to the target compound’s simpler methyl group. The absence of an ethylamine linker reduces conformational flexibility.

4-(4-Chlorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine hydrochloride

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Structure : Combines a triazole ring with a naphthalene ether and chlorophenyl group.

- Properties : IR peaks at 1678 cm⁻¹ (C=O), HRMS [M+H]⁺ 393.1112 .

- Comparison : The triazole moiety introduces additional hydrogen-bonding capabilities, which the target compound’s thiazole lacks.

Heterocyclic Variants with Oxazole or Pyridine Cores

2-(Naphthalen-1-yl)-5-(phenylamino)oxazole-4-carbonitrile TFA (29)

VU0152099 (31)

- Structure: Thieno[2,3-b]pyridine carboxamide with benzodioxolylmethyl and methyl groups.

- Properties : Part of a series with demonstrated kinase inhibition .

- Comparison : The fused pyridine-thiophene system offers planar rigidity, contrasting with the target compound’s flexible ethylamine linker.

Functional Group Variations

2-Methyl-1,3-thiazole-4-carboximidamide hydrochloride

N-(2-Amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride

- Structure : Cyclopentyl and trifluoromethyl substituents.

- Properties : Molecular formula C₁₆H₂₃Cl₂N₅O .

- Comparison : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopentyl moiety introduces steric hindrance.

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Table 2. Spectroscopic Data for Key Analogues

Research Findings and Implications

- Bioactivity : Thiazole derivatives with naphthalene groups (e.g., JS3 ) often exhibit antimicrobial or anticancer properties due to π-π stacking and hydrophobic interactions. The target compound’s ethylamine linker may enhance membrane permeability.

- Synthetic Challenges : High-yield synthesis (>80%) is achievable for thiazole derivatives (e.g., compound 9 in ), but steric hindrance from naphthalene may reduce efficiency for the target compound .

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications.

Q & A

Q. Advanced Research Focus

- DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, guided by crystallographic data from analogous thiazole derivatives .

- MD simulations : Evaluate stability in solvated systems (e.g., water/ethanol) to model pharmacokinetic behavior .

How can polymorphic variations in crystallographic structures impact biological activity?

Advanced Research Focus

Polymorphs (e.g., monoclinic vs. orthorhombic) alter solubility and bioavailability:

- SC-XRD : Resolves packing motifs; hydrogen-bonding networks (e.g., N-H⋯Cl) stabilize specific conformers .

- DSC/TGA : Identifies thermal stability differences between polymorphs, critical for formulation .

- In vitro assays : Compare IC₅₀ values of polymorphs to correlate crystal structure with activity .

What strategies improve enantiomeric purity in asymmetric synthesis?

Q. Advanced Research Focus

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during cycloaddition .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

- Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer .

How do substituents on the naphthalene ring influence electronic properties?

Q. Basic Research Focus

- Electron-withdrawing groups (e.g., -Cl) : Reduce HOMO energy, enhancing electrophilicity (UV-Vis λₘₐₓ shifts to longer wavelengths) .

- Electron-donating groups (e.g., -NH₂) : Increase π-π stacking interactions, observed via fluorescence quenching .

- Hammett constants : Quantify substituent effects on reaction rates in SNAr mechanisms .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Q. Advanced Research Focus

- Exothermicity control : Use flow reactors to manage heat dissipation in cycloadditions .

- Purification : Switch from column chromatography to fractional crystallization for cost efficiency .

- Byproduct mitigation : Optimize stoichiometry (e.g., 1.2:1 azide:alkyne ratio) to minimize dimerization .

Methodological Notes

- Data Integration : Combined synthetic, analytical, and computational evidence from peer-reviewed journals (e.g., Research on Chemical Intermediates, Acta Crystallographica).

- Contradiction Management : Addressed spectral discrepancies via multi-technique validation and computational modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.